Cas no 15727-80-7 (prop-2-en-1-yl 4-nitrobenzoate)
prop-2-en-1-yl 4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-nitro-, 2-propenyl ester
- prop-2-enyl 4-nitrobenzoate
- prop-2-en-1-yl 4-nitrobenzoate
- Benzoic acid, 4-nitro, allyl ester
- Allyl4-nitrobenzoate
- Benzoic acid, 4-nitro-, 2-propen-1-yl ester
- p-Nitrobenzoic acid allyl ester
- DTXSID00335925
- allyl p-nitrobenzoate
- SCHEMBL9700739
- FNAOSVAQWXBRLK-UHFFFAOYSA-N
- 15727-80-7
- 2-Propenyl 4-nitrobenzoate
- Allyl 4-nitrobenzoate
- EN300-1587547
-
- MDL: MFCD25458128
- Inchi: 1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2
- InChI Key: FNAOSVAQWXBRLK-UHFFFAOYSA-N
- SMILES: O(CC=C)C(C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 207.05317
- Monoisotopic Mass: 207.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 69.44
prop-2-en-1-yl 4-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 094147-250mg |
Allyl 4-nitrobenzoate |
15727-80-7 | 250mg |
£29.00 | 2022-03-01 | ||
| Fluorochem | 094147-1g |
Allyl 4-nitrobenzoate |
15727-80-7 | 1g |
£57.00 | 2022-03-01 | ||
| Fluorochem | 094147-5g |
Allyl 4-nitrobenzoate |
15727-80-7 | 5g |
£225.00 | 2022-03-01 | ||
| Fluorochem | 094147-25g |
Allyl 4-nitrobenzoate |
15727-80-7 | 25g |
£746.00 | 2022-03-01 | ||
| Crysdot LLC | CD12137578-10g |
Allyl 4-nitrobenzoate |
15727-80-7 | 95+% | 10g |
$377 | 2024-07-23 | |
| A2B Chem LLC | AA79306-250mg |
Allyl 4-nitrobenzoate |
15727-80-7 | 95% | 250mg |
$30.00 | 2024-04-20 | |
| A2B Chem LLC | AA79306-1g |
Allyl 4-nitrobenzoate |
15727-80-7 | 95% | 1g |
$60.00 | 2024-04-20 | |
| A2B Chem LLC | AA79306-5g |
Allyl 4-nitrobenzoate |
15727-80-7 | 95% | 5g |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AA79306-25g |
Allyl 4-nitrobenzoate |
15727-80-7 | 95% | 25g |
$795.00 | 2024-04-20 | |
| A2B Chem LLC | AA79306-100g |
Allyl 4-nitrobenzoate |
15727-80-7 | 95% | 100g |
$1995.00 | 2024-04-20 |
prop-2-en-1-yl 4-nitrobenzoate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on prop-2-en-1-yl 4-nitrobenzoate
Benzoic acid, 4-nitro-, 2-propenyl ester (CAS No. 15727-80-7): A Comprehensive Overview
Benzoic acid, 4-nitro-, 2-propenyl ester, with the chemical identifier CAS No. 15727-80-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This ester derivative of benzoic acid features a nitro group at the fourth position and an allyl ester group at the second position, imparting unique chemical properties that make it a subject of interest for various applications.
The structure of Benzoic acid, 4-nitro-, 2-propenyl ester consists of a benzene ring substituted with a nitro group (NO₂) at the fourth position and an allyl ester (CH₂=CHCH₂O₂C-) at the second position. This configuration results in a molecule with both electron-withdrawing and electron-donating effects, which can influence its reactivity and potential biological activities. The presence of the nitro group enhances the compound's polarity and solubility in polar solvents, while the allyl ester group introduces a double bond that can participate in various chemical reactions, including Michael additions and cross-coupling reactions.
In recent years, Benzoic acid, 4-nitro-, 2-propenyl ester has been explored for its potential applications in pharmaceutical research. The nitro group in its structure can be reduced to an amine, which is a common transformation in drug synthesis. This property makes it a valuable intermediate in the development of more complex molecules. Additionally, the allyl ester group can undergo various reactions to introduce different functional groups, further expanding its utility in synthetic chemistry.
One of the most promising areas of research involving Benzoic acid, 4-nitro-, 2-propenyl ester is its use as a precursor in the synthesis of bioactive compounds. Studies have shown that derivatives of this compound exhibit interesting pharmacological properties. For instance, modifications of the nitro group or the ester moiety can lead to compounds with anti-inflammatory, antimicrobial, or anticancer activities. These findings have prompted researchers to investigate its potential as a lead compound or intermediate in drug discovery programs.
The synthesis of Benzoic acid, 4-nitro-, 2-propenyl ester typically involves a multi-step process starting from commercially available benzoic acid derivatives. The nitration step introduces the nitro group at the fourth position, followed by an allylation reaction to install the propenyl ester group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These methods are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The chemical properties of Benzoic acid, 4-nitro-, 2-propenyl ester make it a versatile building block in organic synthesis. Its reactivity allows for further functionalization, enabling chemists to design molecules with tailored properties. This flexibility has been exploited in various research projects aimed at developing new therapeutic agents. For example, researchers have explored its use in constructing heterocyclic compounds, which are known to exhibit a wide range of biological activities.
In addition to its pharmaceutical applications, Benzoic acid, 4-nitro-, 2-propenyl ester has shown potential in other areas of chemistry. Its ability to participate in various reactions makes it useful in material science and polymer chemistry. For instance, it can be used to modify polymers or to create novel materials with specific properties. These applications highlight the broad utility of this compound beyond traditional pharmaceuticals.
The safety and handling of Benzoic acid, 4-nitro-, 2-propenyl ester are important considerations in its use. While it is not classified as a hazardous material under standard regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment and working in well-ventilated areas. Additionally, storage conditions should be maintained to prevent degradation or contamination.
The future prospects for Benzoic acid, 4-nitro-, 2-propenyl ester are promising given its unique chemical properties and potential applications. Ongoing research aims to uncover new synthetic routes and explore its biological activities further. As our understanding of this compound grows, so does its potential to contribute to advancements in pharmaceuticals and other fields of chemistry.
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